Hexadecyl naphthalen-1-ylcarbamate
Description
Hexadecyl naphthalen-1-ylcarbamate is a carbamate ester derivative featuring a naphthalene ring substituted at the 1-position with a carbamate group linked to a hexadecyl (C16) alkyl chain.
Properties
CAS No. |
80741-88-4 |
|---|---|
Molecular Formula |
C27H41NO2 |
Molecular Weight |
411.6 g/mol |
IUPAC Name |
hexadecyl N-naphthalen-1-ylcarbamate |
InChI |
InChI=1S/C27H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-23-30-27(29)28-26-22-18-20-24-19-15-16-21-25(24)26/h15-16,18-22H,2-14,17,23H2,1H3,(H,28,29) |
InChI Key |
OWLOTMIEMNALHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)NC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexadecyl naphthalen-1-ylcarbamate can be synthesized through a series of chemical reactions. One common method involves the reaction of hexadecylamine with naphthalen-1-yl isocyanate. The reaction typically occurs in an organic solvent such as toluene or dichloromethane, under controlled temperature conditions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Hexadecyl naphthalen-1-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines .
Scientific Research Applications
Hexadecyl naphthalen-1-ylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the formulation of specialty chemicals, surfactants, and lubricants
Mechanism of Action
The mechanism of action of hexadecyl naphthalen-1-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Hexadecyl Naphthalen-1-ylcarbamate vs. Naphthalen-1-ylmethanol
- Functional Groups: this compound contains a carbamate (–NH–CO–O–) group, while naphthalen-1-ylmethanol has a hydroxyl (–OH) group . Planarity: Naphthalen-1-ylmethanol’s carbon skeleton is nearly planar (deviation <0.03 Å), except for the hydroxyl group . In contrast, the hexadecyl chain in this compound likely disrupts planarity, reducing crystal regularity and altering intermolecular interactions.
This compound vs. 1-Methylnaphthalene
- Substituents :
- 1-Methylnaphthalene has a simple methyl (–CH₃) group at the 1-position, lacking the carbamate’s polar functionality. This results in weaker intermolecular forces and higher volatility compared to this compound.
- The hexadecyl chain significantly increases molecular weight (~484 g/mol estimated) compared to 1-methylnaphthalene (142.2 g/mol) .
Physicochemical Properties
Solubility and Lipophilicity
- The hexadecyl chain imparts extreme lipophilicity to this compound, reducing aqueous solubility. Naphthalen-1-ylmethanol, with its hydroxyl group, has moderate water solubility due to hydrogen bonding .
- 1-Methylnaphthalene, being nonpolar, is sparingly soluble in water but miscible with organic solvents .
Thermal Stability
- Carbamates generally exhibit higher thermal stability than alcohols due to resonance stabilization of the carbamate group. This compound is expected to decompose at higher temperatures than naphthalen-1-ylmethanol.
Toxicological Considerations
- Naphthalene derivatives are associated with respiratory and dermal toxicity.
- Carbamates, as a class, may inhibit acetylcholinesterase, though this is highly structure-dependent.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Crystallography: Naphthalen-1-ylmethanol’s planar structure and hydrogen-bonded chains suggest that modifying the 1-position with bulky groups (e.g., hexadecyl carbamate) disrupts crystalline order, impacting material properties .
- Toxicity : While naphthalene derivatives exhibit aromatic ring-mediated toxicity, the carbamate group in this compound may introduce distinct mechanisms, such as interaction with metabolic enzymes .
- Applications : The compound’s lipophilicity makes it a candidate for hydrophobic drug delivery systems, though toxicity studies are needed to confirm safety.
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